2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile
Descripción
Propiedades
IUPAC Name |
2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O/c17-14-6-5-10(7-11(14)9-18)8-15-12-3-1-2-4-13(12)16(21)20-19-15/h1-7H,8H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPWJQRZOHAMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169355 | |
| Record name | 5-[(3,4-Dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021298-68-9 | |
| Record name | 5-[(3,4-Dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021298-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(3,4-Dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
General Synthetic Strategy
The synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile typically involves:
- Starting Materials: 2-fluoro-5-formylbenzonitrile or derivatives such as 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile
- Key Intermediate: Formation of the phthalazinone ring system via reaction with hydrazine derivatives
- Reaction Medium: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Catalysts/Base: Triethylamine or other organic bases to facilitate condensation and ring closure
- Temperature: Initial room temperature stirring followed by heating to approximately 70°C to promote cyclization and completion of the reaction.
Detailed Stepwise Synthesis
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formylation of 2-fluoro-5-bromobenzonitrile to 2-fluoro-5-formylbenzonitrile | Formylation reagents (e.g., POCl3/DMF) | Introduction of aldehyde group at position 5 |
| 2 | Condensation with hydrazine hydrate in presence of triethylamine | Hydrazine hydrate, triethylamine, anhydrous THF, RT to 70°C | Formation of phthalazinone ring via cyclization |
| 3 | Purification | Filtration, washing with water and ethyl acetate | Isolation of pure this compound |
This synthetic route is supported by literature describing the reaction of 2-fluoro-5-formylbenzoic acid derivatives with hydrazine hydrate to yield the phthalazinone scaffold.
Industrial Production Considerations
- Scale-Up: Industrial synthesis involves scaling the laboratory procedure with optimization of reaction times, temperatures, and reagent stoichiometry to maximize yield and purity.
- Safety: Handling of hydrazine and organic solvents requires strict safety protocols due to toxicity and flammability.
- Purification: Industrial purification may include recrystallization and chromatographic techniques to meet pharmaceutical-grade standards.
Chemical Reaction Analysis Relevant to Preparation
| Reaction Type | Reagents | Purpose in Synthesis | Notes |
|---|---|---|---|
| Condensation | Hydrazine hydrate, triethylamine | Formation of phthalazinone ring | Key step for heterocyclic ring closure |
| Oxidation | Potassium permanganate, chromium trioxide (optional) | Functional group modification | Can be used to oxidize intermediates if needed |
| Substitution | Sodium methoxide, potassium tert-butoxide | Modification of fluoro substituent | Enables derivatization for analog synthesis |
| Reduction | Sodium borohydride, lithium aluminum hydride | Reduction of ketone or aldehyde groups | May be used in intermediate steps |
These reactions are integral to the preparation and modification of the compound and its analogs.
Research Findings on Preparation Efficiency and Yields
- Yields: Reported yields for the key cyclization step range from 60% to 85%, depending on reaction conditions and purity of starting materials.
- Purity: Final product purity typically exceeds 98% after purification, suitable for pharmaceutical intermediate use.
- Reaction Time: The condensation and cyclization step generally requires 4–8 hours under controlled heating.
- Solvent Effects: Use of anhydrous solvents like THF or DMF is critical to prevent side reactions and hydrolysis.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Starting Material | 2-fluoro-5-formylbenzonitrile | Determines substitution pattern |
| Base | Triethylamine | Facilitates condensation |
| Solvent | Anhydrous THF or DMF | Ensures reaction efficiency |
| Temperature | RT to 70°C | Controls reaction rate and completion |
| Reaction Time | 4–8 hours | Balances yield and side reactions |
| Purification | Filtration, washing, recrystallization | Achieves high purity |
Análisis De Reacciones Químicas
Hydrolysis Reactions
The nitrile group undergoes hydrolysis under alkaline conditions to form carboxylic acid derivatives. A three-step reaction sequence demonstrates this transformation:
Reaction Conditions
| Reactant | Product | Yield | Key Reagents |
|---|---|---|---|
| 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile | 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | 67–68% | NaOH, hydrazine hydrate, HCl |
This reaction is critical for synthesizing intermediates like benzoic acid derivatives, which are precursors to PARP inhibitors such as olaparib .
Substitution Reactions
The fluorine atom at the ortho position participates in nucleophilic aromatic substitution (NAS) under controlled conditions:
Mechanistic Insights
-
Reagents : Triethylamine (TEA) as a base, anhydrous tetrahydrofuran (THF) as solvent
-
Key Intermediate : Formation of a Schiff base via condensation with aldehydes
Example Reaction
Reaction with 2-fluoro-5-formylbenzonitrile in THF yields a substituted phthalazinone derivative (97% yield) .
Condensation and Cyclization
The phthalazinone moiety facilitates cyclization reactions. A four-component synthesis under ultrasound irradiation demonstrates:
Reaction Components
-
Ethyl acetoacetate
-
Hydrazine derivatives
-
Methyl phenylglyoxylate
-
Malononitrile
Conditions
Outcome
-
Formation of pyrano[2,3-c]pyrazole derivatives (80–95% yield)
-
Ultrasound enhances reaction efficiency by reducing time and improving yields
Redox Transformations
The compound participates in oxidation and reduction pathways:
Oxidation
-
Reagents : KMnO₄ or CrO₃
-
Target : Conversion of methylene groups to ketones or carboxylic acids
Reduction
-
Reagents : NaBH₄ or LiAlH₄
-
Target : Reduction of nitrile to primary amines or phthalazinone rings to dihydro derivatives
Key Synthetic Routes
Stability and Degradation
Aplicaciones Científicas De Investigación
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical drugs, particularly those targeting cancer and inflammatory diseases.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of poly (ADP-ribose) polymerase, an enzyme involved in DNA repair. By inhibiting this enzyme, the compound can induce cell death in cancer cells, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
(a) 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (CAS: 763114-26-7)
- Structural Difference : Replacement of the nitrile (-CN) group with a carboxylic acid (-COOH).
- Impact : The carboxylic acid enhances hydrophilicity, increasing aqueous solubility (23.5 mg/mL vs. 15.2 mg/mL for the nitrile analogue) . However, this substitution reduces cell membrane permeability, limiting its utility in drug formulations requiring blood-brain barrier penetration.
- Applications : Primarily used as a precursor for amide derivatives in PARP inhibitor synthesis .
(b) 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide (CAS: 1956340-97-8)
- Structural Difference : Replacement of -CN with a carboxamide (-CONH₂).
- Impact : The amide group introduces hydrogen-bonding capacity, improving target binding affinity in enzyme inhibition assays . However, synthetic complexity increases due to the need for coupling reagents (e.g., EDCI/HOBt).
- Purity : Available at 95% purity, comparable to the nitrile parent compound .
(c) Hydrazide Derivatives (B2–B5 Series)
- Examples :
- B2: 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-propylbenzohydrazide (C₁₉H₁₉FN₄O₂; MW: 355.16)
- B5: 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-pentylbenzohydrazide (C₂₁H₂₃FN₄O₂; MW: 383.19)
- Structural Difference : Substitution of -CN with hydrazide (-NHNH₂) groups and alkyl chains.
- Impact : Alkyl chain length correlates with lipophilicity (log P increases from B2 to B5), affecting pharmacokinetic properties such as metabolic stability and half-life . B5 shows enhanced potency in PARP-1 inhibition assays due to improved hydrophobic interactions with the enzyme’s active site .
Piperazine/Piperidine-Modified Analogues
(a) A22: 4-(3-((4-(4,4-Difluorocyclohexane-1-carbonyl)piperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one
- Structural Difference : Incorporation of a difluorocyclohexane-carbonyl-piperazine moiety.
- Impact : The bulky, fluorinated substituent enhances metabolic stability (resistance to CYP450 oxidation) but reduces solubility (2.8 mg/mL) compared to the unmodified nitrile compound .
- Molecular Weight : 499.23 g/mol, significantly higher than the parent compound (299.09 g/mol) .
(b) A14: 1-(2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzyl)piperidine-4-carboxamide
(a) 2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]benzonitrile (CAS: 763114-25-6)
- Structural Difference: Replacement of the phthalazinone ring with an isobenzofuranone moiety.
- Impact: The isobenzofuranone group introduces conjugation, altering UV absorption properties (λₐᵦₛ = 320 nm vs. 280 nm for the phthalazinone analogue) . However, reduced enzymatic inhibitory activity is observed due to loss of hydrogen-bonding interactions .
Comparative Data Table
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Solubility (mg/mL) | Purity (%) | Key Applications |
|---|---|---|---|---|---|---|
| Target Compound | 1021298-68-9 | C₁₇H₁₁FN₃O | 299.09 | 15.2 | ≥95 | PARP inhibitor intermediates |
| Benzoic Acid Analogue | 763114-26-7 | C₁₇H₁₁FNO₃ | 308.27 | 23.5 | ≥95 | Precursor for amide synthesis |
| Benzamide Analogue | 1956340-97-8 | C₁₆H₁₂FN₃O₂ | 305.28 | 12.8 | ≥95 | Enzyme inhibition studies |
| A22 (Piperazine Derivative) | - | C₂₇H₂₉F₃N₄O₂ | 499.23 | 2.8 | ≥98 | Metabolic stability research |
| B5 (Pentyl Hydrazide) | - | C₂₁H₂₃FN₄O₂ | 383.19 | 8.4 | ≥97 | PARP-1 inhibition assays |
Key Research Findings
Biological Activity : The nitrile group in the target compound confers superior PARP-1 inhibitory activity (IC₅₀ = 1.2 nM) compared to its benzoic acid (IC₅₀ = 8.7 nM) and benzamide (IC₅₀ = 3.4 nM) analogues, likely due to optimal steric and electronic interactions .
Synthetic Efficiency : The target compound is synthesized in 98% yield via a two-step process from its benzoic acid precursor, outperforming analogues requiring multi-step functionalization (e.g., A22: 72% yield over four steps) .
Safety Profile : The nitrile analogue exhibits moderate toxicity (LD₅₀ = 450 mg/kg in mice), whereas hydrazide derivatives (B2–B5) show higher acute toxicity (LD₅₀ = 120–200 mg/kg) due to reactive hydrazine metabolites .
Actividad Biológica
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile is a compound of interest due to its potential biological activities, particularly as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for further research in medicinal chemistry.
- Molecular Formula : C16H10FN3O
- Molecular Weight : 279.269 g/mol
- CAS Number : 763114-26-7
The compound is theorized to act as a PARP (Poly(ADP-ribose) polymerase) inhibitor , which is significant in cancer therapy. PARP inhibitors are known to block DNA repair mechanisms in cancer cells, leading to cell death, especially in cells deficient in BRCA1 or BRCA2 genes. This mechanism is crucial for the treatment of various cancers, including ovarian and breast cancer.
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds related to this compound:
-
Inhibition of Tumor Cell Proliferation : In vitro studies have shown that this compound can significantly inhibit the growth of cancer cell lines such as HT-29 (colorectal cancer) and COLO-205 (colon cancer).
- IC50 Values : The compound exhibited IC50 values comparable to known chemotherapeutics, indicating potent activity against these cell lines.
- Mechanistic Studies : Research involving molecular docking simulations has demonstrated that this compound binds effectively to the active site of PARP enzymes, suggesting a strong potential for therapeutic application.
Cytotoxicity and Selectivity
The cytotoxic effects were evaluated using various assays:
- MTT Assay : This assay revealed that the compound exhibits selective toxicity towards cancer cells while showing minimal effects on normal cells.
Case Studies
A recent case study involved the use of this compound in combination with other chemotherapeutics, revealing enhanced efficacy due to synergistic effects. The combination therapy led to increased apoptosis in tumor cells compared to monotherapy.
Data Table: Biological Activity Summary
Q & A
Basic Research Question
- Purity Analysis :
- HPLC with a C18 column (UV detection at 254 nm) and acetonitrile/water gradient .
- LC-MS to confirm molecular weight (calc. 307.3 g/mol; observed [M+H]+ 308.1) .
- Stability Testing :
- Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C). Monitor degradation via NMR (disappearance of phthalazinone carbonyl peak at δ 168 ppm indicates instability) .
How do computational models predict the compound’s binding mode to PARP-1, and what contradictions exist between in silico and in vitro data?
Advanced Research Question
Docking studies (AutoDock Vina) suggest the phthalazinone ring forms hydrogen bonds with Gly863 and Ser904 residues. However, in vitro assays show reduced inhibition (IC50 = 12 nM) compared to predicted values (IC50 = 5 nM). Contradictions arise from:
- Solvent effects : Explicit water models in MD simulations improve accuracy by accounting for hydrophobic interactions .
- Protein flexibility : Crystal structures (PDB: 5DS3) reveal PARP-1’s ADP-ribose binding site undergoes conformational changes not fully captured in rigid docking .
What strategies resolve discrepancies in reported antitumor efficacy across BRCA1- vs. BRCA2-deficient cell lines?
Advanced Research Question
In BRCA1-deficient cells, the compound shows 80% growth inhibition (72 hr, 10 µM), but efficacy drops to 45% in BRCA2-deficient models. To address this:
- Combinatorial screens : Pair with ATR inhibitors (e.g., VE-822) to exploit synthetic lethality in BRCA2 contexts .
- Pharmacodynamic biomarkers : Measure PARP-1 trapping via Western blot (γ-H2AX levels correlate with efficacy) .
How can structure-activity relationship (SAR) studies guide the design of analogs with improved blood-brain barrier (BBB) penetration?
Advanced Research Question
- LogP optimization : Reduce logP from 3.2 to 2.5 via introduction of polar groups (e.g., hydroxyl at the benzamide position) to enhance BBB permeability .
- P-glycoprotein efflux assays : Test analogs in MDCK-MDR1 cells; compounds with efflux ratios <2.5 show improved CNS distribution .
What are the limitations of current in vitro models for evaluating this compound’s genotoxicity, and how can they be mitigated?
Advanced Research Question
- False negatives in Ames tests : The compound’s nitroso metabolites (detected via LC-HRMS ) are mutagenic but may not be activated in standard bacterial assays. Use mammalian cell models (e.g., Mouse Lymphoma Assay) for accurate risk assessment .
- Mitigation : Introduce detoxifying groups (e.g., methoxy substituents) to block metabolic activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
